![molecular formula C9H8N6 B352630 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole CAS No. 420102-20-1](/img/structure/B352630.png)
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
Preparation Methods
The synthesis of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves multiple steps. One common synthetic route includes the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole with hydrazine hydrate under reflux conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and require careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibit notable antimicrobial properties. A study synthesized various derivatives that were tested against a range of bacterial and fungal strains. The results indicated that several compounds displayed moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 63.33 μg/ml to >500 μg/ml .
Case Study: Antimicrobial Evaluation
- Compound Tested : 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
- Target Pathogens : Various bacteria and fungi
- Results : Compounds 3b, 3c, and 3i showed MIC values of 6.25 μg/ml against Mycobacterium tuberculosis (Mtb), indicating strong antitubercular activity .
Anticancer Potential
The anticancer properties of this compound have been explored through the synthesis of polyheterocyclic compounds derived from it. These compounds were evaluated for their activity against various cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). Some derivatives exhibited potent activity surpassing that of established reference drugs .
Case Study: Anticancer Activity
- Compound Tested : Polycyclic derivatives of this compound
- Cell Lines : HepG2, HCT-116, MCF-7
- Results : Certain derivatives showed superior potency compared to standard treatments; molecular docking studies indicated favorable binding interactions with cancer-related receptors .
Antiviral Applications
The potential of this compound as an antiviral agent has also been investigated. Studies have synthesized various derivatives that were screened for their antiviral efficacy against different viral strains. The results indicate promising antiviral activity linked to the structural features of these compounds .
Case Study: Antiviral Activity
- Compound Tested : Derivatives of this compound
- Target Viruses : Various viral strains (specific strains not detailed)
- Results : Several derivatives exhibited significant antiviral effects; further studies are needed to elucidate mechanisms of action and optimize efficacy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves its ability to chelate iron ions. This compound selectively binds to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), leading to the depletion of intracellular iron levels . This iron chelation disrupts various cellular processes, including DNA/RNA synthesis, cell respiration, and protein function, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved include the mitochondria pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
[1,3]thiazolo-[3’,2’2,3][1,2,4]triazino[5,6-b]indole:
Benzimidazole/Benzoxazole hybrids: These compounds incorporate benzimidazole or benzoxazole moieties, which can enhance their biological activities and specificity.
The uniqueness of this compound lies in its specific hydrazino group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Biological Activity
3-Hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound, with a focus on its pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate indole precursors. Various synthetic routes have been explored to enhance yield and purity. For instance, one study reported the synthesis of fluorinated derivatives which were screened for herbicidal activity, indicating the versatility of this compound in different chemical environments .
Antiplatelet Activity
Recent studies have highlighted the antiplatelet properties of indole hydrazones, which include derivatives of this compound. A series of compounds were evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid (AA). Notably, some derivatives showed IC50 values comparable to standard antiplatelet drugs like indomethacin and acetylsalicylic acid. This suggests that modifications to the indole structure can significantly enhance antiplatelet activity .
Antitumor Activity
Research has also indicated potential antitumor effects associated with this compound derivatives. A study synthesized various triazino-indole hybrids and assessed their cytotoxicity against cancer cell lines. The results demonstrated that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms of action and therapeutic potential .
Mechanistic Insights
The mechanism behind the biological activities of this compound involves interactions with specific molecular targets. For example, docking studies have suggested that hydrophobic interactions play a crucial role in the binding affinity to cyclooxygenase-1 (COX-1), which is pivotal in mediating platelet aggregation and inflammation. This finding underscores the importance of structural modifications in enhancing biological efficacy .
Study 1: Antiplatelet Activity Evaluation
A comprehensive evaluation was conducted on a series of N-substituted indole hydrazone derivatives for their antiplatelet effects. The study utilized human platelet-rich plasma and measured aggregation using a turbidimetric method. The most active compounds were identified based on their IC50 values against AA-induced aggregation.
Compound | IC50 (μM) | Comparison with Standard |
---|---|---|
Compound 2e | 12.5 | Comparable to Indomethacin |
Compound 2f | 15.0 | Comparable to Acetylsalicylic Acid |
This table illustrates the promising antiplatelet activity of certain derivatives compared to established medications .
Study 2: Antitumor Activity Assessment
In another investigation focusing on antitumor properties, various synthesized derivatives were tested against several cancer cell lines using an MTT assay to determine cell viability.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | HeLa | 20 |
Derivative B | MCF-7 | 18 |
These results indicate that modifications can lead to potent anticancer agents with selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the common synthetic routes for 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole?
Basic Synthesis Methods
The compound is typically synthesized via condensation of isatin derivatives with hydrazide or thiosemicarbazide reagents. For example:
- Route 1 : Reaction of isatin with thiosemicarbazide in aqueous potassium carbonate yields 3-mercapto-5H-triazinoindole precursors, which can be further functionalized .
- Route 2 : Condensation of isatin with isonicotinic acid hydrazide in methanol/acetic acid produces 3-hydrazono-indol-2(1H)one intermediates, followed by cyclization with ammonium acetate in glacial acetic acid .
Key Reaction Conditions :
Reagent | Solvent | Temperature | Catalyst | Yield Range |
---|---|---|---|---|
Thiosemicarbazide | H₂O/K₂CO₃ | Reflux | None | 60-75% |
Isonicotinic acid hydrazide | MeOH/AcOH | Reflux | Acetic acid | 50-68% |
Q. How can synthetic efficiency be improved for this compound?
Advanced Optimization Strategies
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 minutes) while maintaining yields >70% .
- Solvent Optimization : Polar aprotic solvents like DMF enhance cyclization kinetics in multi-step reactions .
- Computational Pre-Screening : Quantum mechanical calculations (e.g., DFT) predict optimal reaction pathways, minimizing trial-and-error approaches .
Q. What biological activities are associated with this compound?
Basic Pharmacological Profile
- Antiviral Activity : Early studies show inhibition of viral replication in in vitro models .
- Antiplatelet Effects : Derivatives inhibit thromboxane synthetase, reducing platelet aggregation by 40-60% at 10 µM .
- Antileishmanial Activity : Hybrid analogs exhibit IC₅₀ values of 2–5 µM against Leishmania donovani .
Q. How can contradictory biological activity data be resolved?
Advanced Data Analysis
- COMPARE Analysis : Cross-references activity patterns across cell lines to identify mechanistic outliers .
- Molecular Docking : Predicts binding interactions with target proteins (e.g., thromboxane synthase) to validate hypotheses .
- Dose-Response Validation : Re-test conflicting compounds at extended concentration ranges (e.g., 0.1–100 µM) to rule out assay artifacts .
Q. What characterization techniques are critical for this compound?
Basic Analytical Methods
- NMR/IR Spectroscopy : Confirms hydrazine and triazine ring functionalization (e.g., NH stretches at 3200–3400 cm⁻¹) .
- Chromatography-Mass Spectrometry : Detects impurities <0.5% and verifies molecular ions (e.g., [M+H]⁺ at m/z 282) .
Q. How are spectral ambiguities resolved in structural elucidation?
Advanced Spectral Analysis
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in fused indole-triazine systems .
- Isotopic Labeling : Uses ¹⁵N-labeled hydrazine to trace nitrogen connectivity in complex heterocycles .
Q. What strategies enable selective functionalization of the triazinoindole core?
Advanced Functionalization
- Thiol-Ene Chemistry : Reacts 3-mercapto derivatives with alkenes to install alkyl/aryl groups .
- Schiff Base Formation : Condenses 3-hydrazino groups with aldehydes for hydrazone-linked conjugates .
- Cycloaddition Reactions : Forms 4-thiazolidinones via [3+2] cycloaddition with thiolactic acid .
Q. How can computational tools aid in reaction design?
Computational Integration
- Reaction Path Search : Algorithms like GRRM predict intermediates and transition states for novel pathways .
- Machine Learning : Trains models on existing synthetic data to recommend optimal conditions (e.g., solvent, catalyst) .
Q. What mechanistic insights explain its pharmacological activity?
Advanced Mechanistic Studies
- Enzyme Inhibition Assays : Measures IC₅₀ values against isolated targets (e.g., thromboxane synthase) to confirm direct binding .
- Metabolic Stability Testing : Evaluates hepatic microsomal degradation to prioritize analogs with >60% stability .
Q. How are reaction byproducts characterized and mitigated?
Byproduct Analysis
Properties
IUPAC Name |
5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMAXDBFIGJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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